molecular formula C23H30N4O3 B1203213 1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione

1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No. B1203213
M. Wt: 410.5 g/mol
InChI Key: KPJJSELVHTXAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1-cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione is a member of barbiturates.

Scientific Research Applications

Hydrogen Bonding Structures

Research shows that compounds like 1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione can form distinct hydrogen-bonding structures, leading to various motifs like tapes and ladders. This finding is significant in understanding the molecular configurations and interactions of such compounds (Gelbrich, Zencirci, & Griesser, 2007).

Enamine Chemistry

Enamine chemistry plays a crucial role in the transformations of compounds related to 1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione. This research helps understand the synthesis of α,β-unsaturated aldehydes and other chemical transformations involving similar structures (Carlsson & Lawesson, 1982).

Catalytic Activity

Studies on related compounds have demonstrated their potential in catalytic activities, such as the oxidation of cyclohexene. This research is pivotal for industrial and chemical applications, especially in the field of catalysis and chemical reactions (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).

Photolysis and Photoaffinity Probes

The photolysis of compounds structurally related to 1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione has been studied, revealing insights into the mechanisms and products of photochemical reactions. This is crucial for understanding their role in photoaffinity probes in biological systems (Platz et al., 1991).

Microwave-assisted Synthesis

Research indicates that microwave-assisted synthesis techniques can be effectively applied to compounds like 1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione. This method provides a more efficient and rapid synthesis route, which is beneficial in various chemical manufacturing processes (Vargas et al., 2012).

Medicinal Chemistry

In medicinal chemistry, structurally similar compounds have been investigated for their cytotoxic properties, showing potential as leads in anticancer drug development. This research is vital for the discovery of new therapeutic agents (Kuran et al., 2016).

properties

Product Name

1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione

Molecular Formula

C23H30N4O3

Molecular Weight

410.5 g/mol

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-5-[[4-(diethylamino)phenyl]iminomethyl]-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C23H30N4O3/c1-3-26(4-2)19-12-10-18(11-13-19)24-16-20-21(28)25-23(30)27(22(20)29)15-14-17-8-6-5-7-9-17/h8,10-13,16,29H,3-7,9,14-15H2,1-2H3,(H,25,28,30)

InChI Key

KPJJSELVHTXAEN-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)CCC3=CCCCC3)O

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)CCC3=CCCCC3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 3
1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 5
1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 6
1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione

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